N-[3-(Benzyloxy)-4-nitrophenyl]acetamide
Description
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide is an acetamide derivative characterized by a benzyloxy group at the 3-position and a nitro group at the 4-position on the phenyl ring. This structural configuration confers unique physicochemical and pharmacological properties.
Properties
CAS No. |
89102-04-5 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(4-nitro-3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-11(18)16-13-7-8-14(17(19)20)15(9-13)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
KWXKNZKLRKEJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)-4-nitrophenyl]acetamide typically involves the nitration of a benzyloxy-substituted phenyl compound followed by acylation. One common method includes:
Nitration: The benzyloxy-substituted phenyl compound is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Acylation: The nitrated compound is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and acylation processes to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-[3-(Benzyloxy)-4-aminophenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Benzyloxy)-4-nitroaniline and acetic acid.
Scientific Research Applications
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)-4-nitrophenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyloxy group may enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (10o)
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)
2-(4-Nitrophenoxy)-N-(3-nitrophenyl)acetamide
- Structure: Dual nitro groups at the 4-phenoxy and 3-phenyl positions.
- Key Differences : Increased electron-withdrawing effects from two nitro groups may alter metabolic stability and reactivity compared to the single nitro group in the target compound .
Pharmacologically Active Acetamide Derivatives
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6)
- Activity: Demonstrated 32–34-fold greater antinociceptive potency than acetylsalicylic acid in murine models.
- Structural Insight : The chalcone backbone (α,β-unsaturated ketone) and 4-nitrophenyl group contribute to its efficacy, contrasting with the benzyloxy-nitro combination in the target compound .
Compound H (N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)
- Activity : A triazine-linked acetamide with benzyloxy-piperidinyl substituents, evaluated for sodium channel modulation in pain models.
Molecular Weight and Lipophilicity
- This compound : Estimated molecular weight ~300.3 g/mol (based on C₁₅H₁₄N₂O₄).
- N-(4-(Benzyloxy)phenyl)acetamide : Molecular weight 253.29 g/mol; reduced nitro group lowers molecular weight and electron-withdrawing effects .
Data Tables
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
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